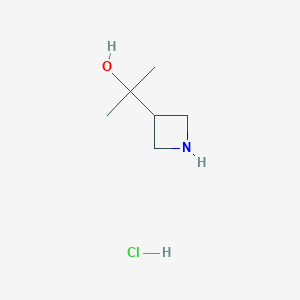![molecular formula C7H16ClNS B1523772 Clorhidrato de [(2-aminoetil)sulfanil]ciclopentano CAS No. 1258649-87-4](/img/structure/B1523772.png)
Clorhidrato de [(2-aminoetil)sulfanil]ciclopentano
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ciencias Ambientales
En ciencias ambientales, el clorhidrato de [(2-aminoetil)sulfanil]ciclopentano podría utilizarse en estudios relacionados con la remediación de la contaminación. Sus propiedades químicas podrían hacerlo adecuado para unirse a contaminantes y ayudar en su eliminación del medio ambiente.
Estas aplicaciones se basan en la estructura química y las propiedades del compuesto. Sin embargo, estudios de investigación específicos y documentación proporcionarían información más detallada sobre cada aplicación. La versatilidad del compuesto en varios campos científicos destaca su potencial como una valiosa herramienta de investigación. <|1>
Análisis Bioquímico
Biochemical Properties
[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfhydryl groups in proteins, leading to the formation of disulfide bonds. This interaction can influence the protein’s structure and function. Additionally, [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride can act as a substrate for certain enzymes, facilitating biochemical reactions that are crucial for cellular metabolism .
Cellular Effects
[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular responses, such as increased or decreased cell proliferation, apoptosis, or differentiation .
Molecular Mechanism
The molecular mechanism of [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride involves its binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the enzyme, affecting its catalytic efficiency. Additionally, [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, affecting metabolic flux and metabolite levels. These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride can influence its efficacy and potential side effects .
Subcellular Localization
[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with specific biomolecules, leading to more targeted and efficient biochemical reactions .
Propiedades
IUPAC Name |
2-cyclopentylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c8-5-6-9-7-3-1-2-4-7;/h7H,1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXINZFFRQSHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


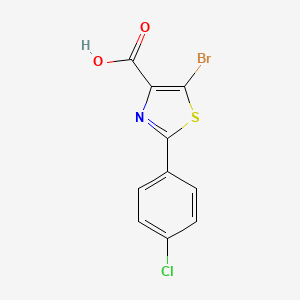
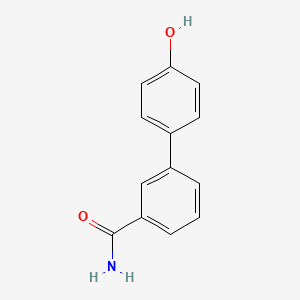
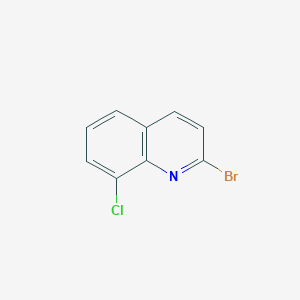
![6-(Benzo[b]thiophen-2-yl)pyridin-2-ol](/img/structure/B1523698.png)

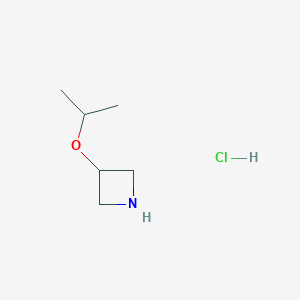

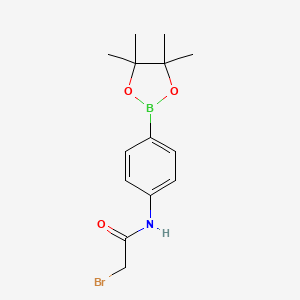
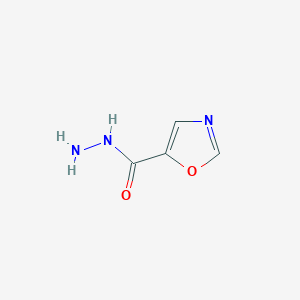
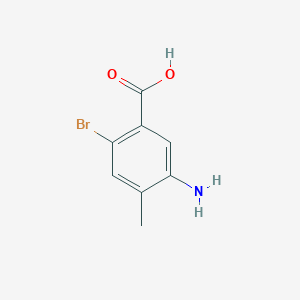

![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1523708.png)
